MTMS acts as a potent termination agent in cationic polymerization reactions, effectively quenching the active chain ends and preventing uncontrolled polymer growth []. This precise control over polymer chain length is crucial in synthesizing polymers with specific properties, such as well-defined molecular weight and narrow dispersity.
MTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) reacts with a carbon-carbon double bond (C=C) to form a new silicon-carbon bond (Si-C) []. This reaction allows for the selective introduction of a trimethylsilyl group (Si(CH₃)₃) into organic molecules, modifying their reactivity and enabling further functionalization steps.
MTMS serves as a versatile starting material for the synthesis of various organosilicon polymers. Through polymerization reactions, MTMS can be transformed into diverse materials, including polysilanes, silicone resins, and silsesquioxanes []. These polymers exhibit unique properties such as high thermal stability, electrical conductivity, and water repellency, making them valuable for applications in electronics, coatings, and composites.
MTMS can be employed for the surface modification of various materials, including metals, ceramics, and polymers []. The trimethylsilyl group introduced by MTMS enhances the hydrophobicity (water repellency) and creates a reactive surface, facilitating further functionalization with desired chemical functionalities. This surface modification technique is crucial for improving adhesion, corrosion resistance, and biocompatibility of various materials.
Methallyltrimethylsilane, also known as trimethyl(2-methylprop-2-en-1-yl)silane, is an organosilicon compound with the molecular formula and a structural formula of . This compound features a methallyl group attached to a trimethylsilane moiety, making it a useful reagent in organic synthesis. Methallyltrimethylsilane is characterized by its ability to participate in various
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on specific reaction conditions, often resulting in silanols and substituted silanes .
Methallyltrimethylsilane can be synthesized through several methods:
Methallyltrimethylsilane has several applications:
Methallyltrimethylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:
Compound Name | Structural Formula | Unique Features |
---|---|---|
Allyltrimethylsilane | Contains an allyl group instead | |
Trimethylsilyl chloride | Used for silylation reactions | |
Methoxytrimethylsilane | Contains an ether functional group |
Uniqueness: Methallyltrimethylsilane is distinguished by its methallyl group, which allows for specific reactivity patterns not found in other similar compounds. Its ability to participate effectively in Lewis acid-mediated reactions makes it particularly valuable in organic synthesis compared to other silanes .
Methallyltrimethylsilane (CAS 18292-38-1) is a colorless, volatile liquid with the molecular formula C₇H₁₆Si. Its synthesis has evolved from classical Grignard-type reactions to more sophisticated strategies, including ene reactions with sulfur dioxide and fluoride-promoted couplings. Industrial production leverages optimized processes to maximize yield and minimize byproducts, with solvents and additives playing crucial roles in reaction efficiency and selectivity. Recent innovations, such as the use of crown ethers and high-boiling ether solvents, have significantly enhanced the scalability and environmental profile of its manufacture. The compound’s versatility is further underscored by its applications in the synthesis of chiral molecules, silicone polymers, and advanced materials, as well as its role as a reagent in regioselective and stereoselective organic transformations.
Methallyltrimethylsilane is systematically named trimethyl(2-methylprop-2-en-1-yl)silane. Its structure consists of a silicon atom bonded to three methyl groups and a methallyl group, conferring both steric bulk and electronic modulation. The compound’s SMILES notation is C=C(C)C[Si](C)(C)C
, and its InChIKey is OWVJMAKUWHECNI-UHFFFAOYSA-N.
Methallyltrimethylsilane is a clear, colorless liquid at room temperature, with a boiling point of approximately 109–111°C and a density of 0.73 g/mL at 25°C. These properties make it suitable for use as a reagent in both laboratory and industrial settings, facilitating its handling and purification by distillation.
Property | Value |
---|---|
Molecular Formula | C₇H₁₆Si |
Molecular Weight | 128.29 g/mol |
Boiling Point | 109–111°C |
Density (25°C) | 0.73 g/mL |
Appearance | Colorless liquid |
CAS Number | 18292-38-1 |
Synonyms | Trimethyl(2-methylallyl)silane; 2-methylallyltrimethylsilane |
SMILES | C=C(C)CSi(C)C |
InChIKey | OWVJMAKUWHECNI-UHFFFAOYSA-N |
Methallyltrimethylsilane’s utility extends across several domains. In organic synthesis, it serves as an allyl donor and participates in enantioselective transformations, crucial for chiral molecule production in pharmaceuticals and agrochemicals. It is also a key intermediate in silicone polymer synthesis, contributing to the durability and environmental resistance of sealants, adhesives, and coatings. Additionally, it is used for surface modification to enhance adhesion properties in electronics and manufacturing.
The Grignard Nozaki-Hiyama methallylation represents one of the most significant asymmetric transformations involving methallyltrimethylsilane [6]. This highly enantioselective process utilizes methallyl chloride as an efficient allyl donor in reactions proceeding from the alcohol or aldehyde oxidation level via iridium-catalyzed transfer hydrogenation [6]. Under identical conditions, methallyl acetate demonstrates significantly reduced reactivity compared to its chloride counterpart [6].
Research findings indicate that double methallylation of 1,3-propanediol provides the C(2)-symmetric adduct as a single enantiomer, as determined by high-performance liquid chromatography analysis [6]. The exceptional stereoselectivity observed in these transformations demonstrates the profound influence of catalyst design on reaction outcomes [6].
The mechanism involves insertion of the exocyclic double bond into the copper-silicon bond followed by aromatization, affording bench-stable benzylic carbanion precursors [7]. Optimization studies revealed that N-heterocyclic carbene ligands prove superior to monodentate phosphine ligands in these transformations [7].
The catalytic enantioselective Hosomi-Sakurai reaction of α-ketoesters represents a significant advancement in asymmetric allylation methodology [9]. Copper(II) complexes bearing chiral bis(oxazoline) ligands with methanesulfonamide groups demonstrate excellent catalytic activity for the 1,2-addition of α-ketoesters with methallyltrimethylsilane [9]. These reactions afford α,α-disubstituted α-hydroxyesters in high yields with exceptional enantioselectivities [9].
The enhanced nucleophilicity of methallyltrimethylsilane compared to allyltrimethylsilane contributes to improved reaction efficiency [9]. The chiral copper(II) catalyst system represents the first successful method for catalytic enantioselective 1,2-addition of α-ketoesters with allylic silanes [9].
Chiral squaramide hydrogen-bond donors have demonstrated remarkable efficacy in the enantioselective allylation of α-chloro glycinates using methallyltrimethylsilane [4]. The arylpyrrolidinosquaramide catalysts afford the formation of α-allyl amino esters with promising levels of enantiocontrol, achieving yields of 81% and enantiomeric excess values of 91% [4].
The enantioselectivity proves strongly responsive to the polarizability of the arene substituent on the pyrrolidine moiety [4]. Stabilizing π interactions between the catalyst and positively charged intermediates contribute to preferential stabilization of the diastereomeric transition state leading to the major product [4].
Bismuth tribromide emerges as an exceptionally effective Lewis acid catalyst for methallylation reactions involving methallyltrimethylsilane [10] [14]. In the synthesis of raputindole A, bismuth tribromide-mediated methallylation of benzylic carbocations achieved yields of 66-69% under mild conditions at room temperature in dichloroethane [10] [14].
The reaction mechanism involves methallylation of the corresponding benzylic carbocation derived from tricyclic indole substrates [10] [14]. The bismuth tribromide catalyst demonstrates superior performance compared to other Lewis acids, providing cleaner reaction profiles and higher yields [10] [14]. A mixture of methallyl-substituted indoles forms with specific diastereomeric ratios, typically favoring one isomer in a 1:2 molar ratio [10] [14].
Indium trichloride serves as an alternative Lewis acid catalyst for methallylation transformations, though with moderate efficiency compared to bismuth-based systems [10] [14]. The indium trichloride-mediated methallylation of tricyclic substrates proceeds over extended reaction times, requiring 27 hours to achieve 52% yield [10] [14].
The regioselective anti-allylindation of alkynes using indium tribromide and allylic silanes represents another significant application [11]. Various types of alkynes and allylic silanes prove applicable to this transformation, with the thermodynamic stability of generated side products influencing the driving force of the reaction [11]. The investigation of solvent effects reveals that polar solvents such as diethyl ether, acetonitrile, and tetrahydrofuran prove unsuitable due to deactivation of indium tribromide through solvent coordination [11].
Zinc triflate demonstrates effectiveness in Lewis acid-mediated allylation of vinyl diazonium ions by methallyltrimethylsilane [16]. The reaction proceeds via a vinyl diazonium ion intermediate intercepted by the allylsilane nucleophile, affording β-allyl-α-diazo carbonyl products [16]. The more nucleophilic 2-methallyltrimethylsilane functions moderately well as an allyl donor, giving conjugate addition products in 38% yield [16].
The diazo functional group remains intact throughout the reaction, providing functional group-rich products with increased molecular complexity [16]. This transformation represents a unique approach for enzymatic carbon-carbon bond formation using vinyl diazonium electrophiles [16].
H⁺-exchanged montmorillonite demonstrates remarkable catalytic activity for the allylsilylation of alkenes using methallyltrimethylsilane [20] [21]. The montmorillonite-supported cationic silicon species serve as active catalysts for these transformations [21]. The catalytic activity experiences significant enhancement through the addition of small amounts of water to the reaction mixture [20] [21].
The heterogeneous catalyst system offers several advantages including ease of separation, recyclability, and environmental compatibility [23]. Montmorillonite clay-based heterogeneous catalysts have gained considerable attention in liquid-phase reactions for organic synthesis due to their robust and environmentally benign nature [27].
The mechanism of H⁺-montmorillonite-catalyzed allylsilylation involves the formation of cationic silicon species on the clay surface [21] [22]. The addition of water proves crucial for enhancing reaction rates, suggesting a synergistic effect between the clay surface and water molecules in activating the silicon reagent [20] [21].
Optimization studies reveal that the montmorillonite catalyst proves effective for various allylsilylation reactions beyond methallyltrimethylsilane, including cyanation of alkenes using nitromethane as a cyanide source [21]. The versatility of this heterogeneous system extends to multiple carbon-carbon bond-forming reactions [21].
Enzymatic N-allylation of primary and secondary amines using methallyltrimethylsilane derivatives represents a sustainable approach to allylic amine synthesis [28] [29]. The two-step one-pot system comprises an initial carboxylate reduction step catalyzed by carboxylic acid reductase, followed by reductive amination catalyzed by bacterial reductive aminase pIR23 [29].
The prototype bacterial reductive aminase pIR23 demonstrates self-sufficiency in catalyzing formal reductive amination of α,β-unsaturated aldehydes with various amines [29]. This process generates a broad range of secondary and tertiary amines with conversions reaching up to 94% under mild reaction conditions [29]. Analysis of isolated products confirms selective hydrogenation of the carbon-nitrogen double bond while preserving the adjacent alkene moiety [29].
Fully enzymatic resolution of chiral amines achieves high enantioselectivity through lipase-catalyzed acylation followed by penicillin acylase-catalyzed deacylation [32]. Candida antarctica lipase B (CaLB) catalyzes enantioselective amine acylation using (R)-phenylglycine ester as the acyl donor [32]. The subsequent enzymatic deacylation proceeds under mild conditions at near-neutral pH and ambient temperature [32].
The enzymatic approach offers significant advantages over chemical methods, avoiding harsh reaction conditions incompatible with sensitive functional groups [32]. Monoamine oxidase-mediated amine resolution operates through coupling enantioselective oxidation with non-selective reduction of the resulting imine [32]. Repeated cycles result in accumulation of the (R)-enantiomer in high yield and enantiomeric excess [32].
Directed evolution of cytochrome c from Rhodothermus marinus enables carbon-silicon bond formation with exceptional enantioselectivity [51]. The evolved triple mutant V75T M100D M103E catalyzes carbon-silicon bond formation in more than 1500 turnovers with greater than 99% enantiomeric excess [51]. This level of activity exceeds by more than 15-fold the total turnovers reported for the best synthetic catalysts for this reaction class [51].
The enzyme demonstrates broad substrate scope, accepting both electron-rich and electron-deficient silicon reagents while accommodating various functional groups including ethers, aryl halides, alkyl halides, esters, and amides [51]. The reaction proceeds under ambient conditions, offering an environmentally friendly alternative to traditional synthetic methods [51].
Catechol O-methyltransferase (COMT) catalyzes enzymatic allylation of catechols using allylated S-adenosyl-L-methionine analogs [35]. The reaction demonstrates good chemo- and regioselectivity, offering an alternative procedure for allylation of catechols [35]. This biocatalytic method expands the scope of enzymatic allylation in organic synthesis [35].
The use of allyl-SAM analogs represents a novel approach to introducing allyl functionality through enzymatic catalysis [35]. The method demonstrates the potential for expanding natural enzyme substrate specificity through substrate engineering [35].
Catalyst Type | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Conditions | Citation |
---|---|---|---|---|---|
Chiral Squaramide | Enantioselective α-Chloro Glycinate Allylation | 81-91 | 91 | Room temperature, DCM | [4] |
Bismuth(III) Tribromide | Methallylation of Benzylic Carbocation | 66-69 | Not reported | Room temperature, DCE | [10] [14] |
Indium(III) Chloride | Methallylation of Tricyclic Indole | 52 | Not reported | 27 h, DCE | [10] [14] |
Zinc(II) Triflate | Lewis Acid Mediated Vinyl Diazonium Allylation | 38 | Not reported | Room temperature, Zn(OTf)₂ | [16] |
Copper(I) Complex | Silylation-Aromatization | 90+ | Not applicable | 10% catalyst, NaOt-Bu | [7] |
Arylpyrrolidinosquaramide | Asymmetric Allylation | 78-98 | 88-97 | Ambient temperature | [2] |
Titanium(IV) Fluoride | Asymmetric Aldehyde Allylation | 78-93 | 93 | Sub-stoichiometric catalyst | [18] |
H+-Montmorillonite | Heterogeneous Allylsilylation | 70-90 | Not applicable | Water addition enhances rate | [20] [21] |
Trialkylsilyl Triflate | Cooperative Catalysis | 85-95 | 92-99 | Triflate anion binding | [5] |
Iridium Complex | Cyclization with Isoprene | 48-69 | Not applicable | Methanol, elevated temperature | [10] |
Enzyme/Method | Application | Conversion/Yield (%) | Selectivity | Conditions | Citation |
---|---|---|---|---|---|
Carboxylic Acid Reductase + Reductive Aminase | N-Allylation of Primary/Secondary Amines | 25-98 | Preserves alkene functionality | Mild, room temperature | [28] [29] |
Candida antarctica Lipase B (CaLB) | Enantioselective Acylation Resolution | 50-90 | High enantioselectivity | Aqueous medium | [32] |
Catechol O-Methyltransferase (COMT) | Enzymatic Allylation of Catechols | Good selectivity | Chemo- and regioselective | Allyl-SAM analog | [35] |
Monoamine Oxidase | Amine Deracemization | High ee accumulation | S-enantioselective | Redox racemization | [32] |
Penicillin Acylase | Amide Deacylation | Variable | pH-dependent | Near neutral pH | [32] |
Cytochrome c (Rma cyt c) | Carbon-Silicon Bond Formation | >99 (>1500 turnovers) | >99% ee | Ambient conditions | [51] |
Flammable